Methyl ((4-hydroxychroman-4-yl)methyl)carbamate

COMT inhibition CNS catecholamine metabolism

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS 1421451‑19‑5, molecular formula C₁₂H₁₅NO₄, MW 237.25 g/mol) is a synthetic chroman‑4‑ol carbamate. Structurally, it features a 4‑hydroxychroman core bearing a methyl carbamate side‑chain at the 4‑position, placing it within the broader class of heterocyclic carbamates explored for CNS‑targeted enzyme inhibition (e.g., COMT) and anti‑infective applications.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 1421451-19-5
Cat. No. B2735331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((4-hydroxychroman-4-yl)methyl)carbamate
CAS1421451-19-5
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCOC(=O)NCC1(CCOC2=CC=CC=C21)O
InChIInChI=1S/C12H15NO4/c1-16-11(14)13-8-12(15)6-7-17-10-5-3-2-4-9(10)12/h2-5,15H,6-8H2,1H3,(H,13,14)
InChIKeyQQWZWMOODABJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS 1421451-19-5): Baseline Class, Structural Characteristics, and Procurement-Relevant Identity


Methyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS 1421451‑19‑5, molecular formula C₁₂H₁₅NO₄, MW 237.25 g/mol) is a synthetic chroman‑4‑ol carbamate . Structurally, it features a 4‑hydroxychroman core bearing a methyl carbamate side‑chain at the 4‑position, placing it within the broader class of heterocyclic carbamates explored for CNS‑targeted enzyme inhibition (e.g., COMT) [1] and anti‑infective applications [2]. Its chroman scaffold is shared with sulphonamide‑based transmission‑blocking antimalarials, but the carbamate moiety introduces distinct hydrogen‑bonding capacity and metabolic liability that may differentiate its pharmacological profile from related analogues [2][1]. This guide provides a quantitative, comparator‑anchored evidence map to assist scientific procurement decisions.

Why In‑Class 4‑Hydroxychroman Derivatives Cannot Be Assumed Interchangeable with Methyl ((4-hydroxychroman-4-yl)methyl)carbamate


The 4‑hydroxychroman scaffold is a privileged structure that appears in several pharmacologically distinct chemotypes, including N‑((4‑hydroxychroman‑4‑yl)methyl)‑sulphonamides with transmission‑blocking antimalarial activity [1] and various substituted chroman carbamates with COMT inhibitory profiles [2]. However, small changes in the substituent at the 4‑position radically alter target engagement, selectivity, and physicochemical properties. For example, replacing a sulphonamide with a methyl carbamate can shift a compound from a Plasmodium gametogenesis inhibitor to a human CNS‑enzyme inhibitor [1][2]. Consequently, generic procurement of any 4‑hydroxychroman derivative without verification of the specific substituent carries a high risk of obtaining a compound with irrelevant or uncharacterised biological activity for the intended assay. The quantitative evidence below demonstrates that Methyl ((4-hydroxychroman-4-yl)methyl)carbamate occupies a distinct, albeit still sparsely characterised, activity space that cannot be extrapolated from close structural analogues.

Quantitative Differentiation Evidence: Methyl ((4-hydroxychroman-4-yl)methyl)carbamate vs. Closest Structural or Pharmacological Comparators


COMT Inhibition Potency: Class‑Level Comparison of Chroman Carbamates vs. Reference Inhibitors

While direct assay data for Methyl ((4-hydroxychroman-4-yl)methyl)carbamate against COMT are not publicly available, structurally related chroman‑containing carbamates exhibit membrane‑bound COMT (MB‑COMT) IC₅₀ values in the 50–100 nM range [1]. By comparison, the clinically approved COMT inhibitor entacapone achieves MB‑COMT IC₅₀ ≈ 10–30 nM under similar recombinant enzyme conditions [2]. The 4‑hydroxychroman‑4‑yl scaffold may therefore offer a distinct starting point for modulating COMT with potentially different isoform selectivity (MB‑COMT vs. S‑COMT) compared to nitrocatechol‑based inhibitors, although experimental confirmation is required.

COMT inhibition CNS catecholamine metabolism structure-activity relationship

Anticancer Differentiation Activity: Methyl ((4-hydroxychroman-4-yl)methyl)carbamate vs. In‑Class Chroman Derivatives

A patent claim asserts that Methyl ((4-hydroxychroman-4-yl)methyl)carbamate exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte', supporting potential use as an anti‑cancer agent and for psoriasis treatment [1]. In contrast, structurally analogous N‑((4‑hydroxychroman‑4‑yl)methyl)‑sulphonamides display transmission‑blocking antimalarial activity (sub‑micromolar in vitro) but no reported differentiation‑inducing properties [2]. This qualitative functional divergence underscores that the carbamate vs. sulphonamide substituent governs a fundamentally different biological outcome. However, no quantitative IC₅₀, selectivity, or comparative efficacy data are publicly available for the target compound, limiting the strength of this evidence.

anticancer differentiation therapy psoriasis chroman carbamate

CCR5 Antagonism: Methyl ((4-hydroxychroman-4-yl)methyl)carbamate vs. Maraviroc and Other CCR5 Inhibitors

Preliminary pharmacological screening indicates that Methyl ((4-hydroxychroman-4-yl)methyl)carbamate can act as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The clinically approved CCR5 antagonist maraviroc exhibits an IC₅₀ of ~3–10 nM in CCR5 binding and functional assays [2]. No quantitative affinity, functional IC₅₀, or selectivity data are available for the target compound against CCR5 or relevant off‑targets (e.g., CCR2, CXCR4). Thus, while the compound is reported to engage CCR5, its potency relative to established antagonists cannot be estimated from current evidence.

CCR5 antagonist HIV chemokine receptor chroman carbamate

HIV‑1 Inhibitory Activity: Methyl ((4-hydroxychroman-4-yl)methyl)carbamate vs. Known Antiretrovirals

An entry in the ChEMBL database (Assay CHEMBL710533) records inhibitory activity against the 181C strain of HIV‑1 in MT‑4 cells for a compound series that includes Methyl ((4-hydroxychroman-4-yl)methyl)carbamate [1]. The specific IC₅₀ or EC₅₀ value for this compound is not publicly disclosed. Standard reference antiretrovirals (e.g., zidovudine) typically exhibit EC₅₀ values of 10–100 nM in MT‑4 cell assays [2]. Without quantitative data, the relative antiviral potency of Methyl ((4-hydroxychroman-4-yl)methyl)carbamate cannot be assessed, although its inclusion in a screening dataset suggests detectable activity worth further characterisation.

HIV-1 antiviral MT-4 cells chroman carbamate

Structural Uniqueness: Methyl Carbamate vs. Ethyl Carbamate and Sulphonamide 4‑Hydroxychroman Derivatives

The methyl carbamate group in Methyl ((4-hydroxychroman-4-yl)methyl)carbamate is smaller and less lipophilic than the ethyl carbamate analogue (CAS not explicitly linked but commercially available ) or the bulkier N‑((4‑hydroxychroman‑4‑yl)methyl)‑sulphonamide scaffold (e.g., DDD01035881) [1]. Calculated physicochemical properties reflect this: the methyl carbamate has a molecular weight of 237.25 g/mol and a topological polar surface area (tPSA) of ~67.8 Ų , while the sulphonamide DDD01035881 (MW ~442.56, tPSA ~82.4 Ų) is substantially larger and more polar [1]. These differences directly impact membrane permeability, solubility, and metabolic stability, making the methyl carbamate a more fragment‑like starting point for CNS drug discovery.

chemical structure carbamate sulphonamide structure-property relationship

Evidence‑Guided Procurement Scenarios for Methyl ((4-hydroxychroman-4-yl)methyl)carbamate


CNS Drug Discovery: Fragment‑Based COMT Inhibitor Lead Optimisation

Given the class‑level COMT inhibition data suggesting nanomolar potency for chroman carbamates [1], Methyl ((4-hydroxychroman-4-yl)methyl)carbamate may serve as a low‑molecular‑weight (237.25 g/mol) fragment for structure‑based optimisation of CNS‑penetrant COMT inhibitors. Its smaller size and lower tPSA compared to ethyl carbamate or sulphonamide analogues make it an attractive starting point for fragment growth strategies targeting Parkinson's disease or schizophrenia.

Oncology and Dermatology: Differentiation‑Inducing Agent for Psoriasis and Cancer Research

The patent‑disclosed activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1] positions this compound as a research tool for studying differentiation therapy in acute myeloid leukaemia or psoriasis. Although quantitative efficacy data are lacking, the qualitative divergence from antimalarial 4‑hydroxychroman sulphonamides supports its procurement as a chemical probe to explore differentiation pathways.

Antiviral Research: Dual‑Mechanism HIV‑1 Inhibitor Mechanistic Studies

The combination of reported HIV‑1 inhibition in MT‑4 cells [1] and CCR5 antagonism screening hits suggests a potential dual‑mechanism antiviral profile. Researchers investigating CCR5‑dependent and CCR5‑independent HIV entry pathways may find the compound useful as a tool to dissect viral entry mechanisms, provided that follow‑up dose‑response and selectivity experiments are conducted.

Chemical Biology: Chroman Scaffold SAR Probe for Target Identification

Because the 4‑hydroxychroman scaffold appears in both COMT inhibitors and antimalarial transmission‑blocking agents [1], Methyl ((4-hydroxychroman-4-yl)methyl)carbamate can serve as a versatile scaffold‑hopping intermediate. Researchers engaged in target deconvolution or chemoproteomics can use this compound as a core template to generate affinity probes, exploiting its synthetic tractability and distinct carbamate moiety for linker attachment.

Quote Request

Request a Quote for Methyl ((4-hydroxychroman-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.